Product packaging for Ethyl 2,4-dibromo-3-fluorobenzoate(Cat. No.:CAS No. 1804932-59-9)

Ethyl 2,4-dibromo-3-fluorobenzoate

Cat. No.: B1409957
CAS No.: 1804932-59-9
M. Wt: 325.96 g/mol
InChI Key: KNTROOBQARNSIJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H7Br2FO2 and its molecular weight is 325.96 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br2FO2 B1409957 Ethyl 2,4-dibromo-3-fluorobenzoate CAS No. 1804932-59-9

Properties

IUPAC Name

ethyl 2,4-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTROOBQARNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Benzoate Chemistry

Halogenated benzoates are a class of organic compounds derived from benzoic acid, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. The nature, number, and position of these halogens significantly modulate the chemical and physical properties of the molecule.

In the case of Ethyl 2,4-dibromo-3-fluorobenzoate, the benzene ring is decorated with two bromine atoms and one fluorine atom. Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the halogen substituents.

The fluorine atom at position 3, situated between the two bromine atoms, further enhances the electron-withdrawing nature of the substitution pattern. The ester group at position 1 is also an electron-withdrawing group through both resonance and inductive effects. The combination of these substituents makes the aromatic core of this compound significantly electron-deficient. This electronic characteristic is a key determinant of its reactivity in various chemical transformations.

Significance of Dihalo and Trifluorobenzoate Architectures in Advanced Organic Synthesis

Dihalo- and trifluorobenzoate architectures are valuable and versatile building blocks in modern organic synthesis. Their utility stems from the presence of multiple halogen atoms, which can be selectively functionalized through a variety of cross-coupling reactions. This allows for the stepwise and controlled introduction of different substituents, enabling the construction of complex molecular frameworks.

The differential reactivity of carbon-halogen bonds (e.g., C-Br vs. C-F) can be exploited to achieve regioselective transformations. For instance, carbon-bromine bonds are generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck reactions) than carbon-fluorine bonds. This allows for the selective replacement of the bromine atoms while leaving the fluorine atom intact for subsequent transformations.

Halogenated aromatic compounds, including those with dihalo- and trifluoro- substitution patterns, are frequently used as precursors in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine, in particular, can have a profound impact on the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. While there are no specific, widely reported applications for Ethyl 2,4-dibromo-3-fluorobenzoate itself, related halogenated benzoates are used in the synthesis of a variety of biologically active compounds. For example, halogenated benzoic acids and their esters are precursors for the synthesis of more complex molecules through reactions that build upon the aromatic scaffold.

The synthesis of such polyhalogenated aromatic esters often involves multi-step sequences, starting from simpler halogenated precursors. For instance, the synthesis of a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, has been reported starting from 4-chloro-3,5-difluorobenzonitrile, involving steps like nitration, reduction, and diazotization. researchgate.net Similar strategies could potentially be adapted for the synthesis of this compound.

An in-depth look at the advanced synthetic methodologies for producing this compound reveals a multi-faceted approach, relying on precise control of regioselective reactions and efficient esterification processes. The synthesis of this highly substituted aromatic compound is a testament to the sophisticated strategies developed in modern organic chemistry for creating complex molecules with specific substitution patterns.

Mechanistic Investigations and Reactivity Studies of Ethyl 2,4 Dibromo 3 Fluorobenzoate

Electrophilic Aromatic Substitution (EAS) Pathways on Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgbyjus.com The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orgvanderbilt.edu

Influence of Halogen Substituents on Ring Activation/Deactivation and Regioselectivity

In the case of Ethyl 2,4-dibromo-3-fluorobenzoate, the benzene (B151609) ring is substituted with two bromine atoms, a fluorine atom, and an ethyl ester group. Halogens are generally considered deactivating groups in EAS reactions, meaning they decrease the reaction rate compared to unsubstituted benzene. vanderbilt.edupressbooks.pub This deactivation stems from their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors, which is attributed to their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate arenium ion. vanderbilt.edupressbooks.pub

The ethyl ester group is also a deactivating group and a meta-director. The combined influence of these substituents on this compound results in a significantly deactivated ring towards electrophilic attack. The directing effects of the halogens (ortho, para) and the ester group (meta) are in opposition, leading to complex regiochemical outcomes in potential EAS reactions. The position of electrophilic attack would be determined by a combination of the individual directing effects of each substituent and steric hindrance. wou.edu Generally, the most activating (or least deactivating) group dictates the position of substitution. wou.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic systems. libretexts.org The presence of strong electron-withdrawing groups is crucial for the stabilization of the negatively charged intermediate. libretexts.orgyoutube.com

Role of Fluorine as a Leaving Group in SNAr Processes

In SNAr reactions, the typical leaving group order for halogens is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. csbsju.edunih.gov This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion, known as a Meisenheimer complex. stackexchange.comreddit.com Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. reddit.com This inductive electron withdrawal by fluorine stabilizes the anionic intermediate, lowering the activation energy for its formation. stackexchange.com Therefore, in this compound, the fluorine atom is a potential leaving group in SNAr reactions, provided the attacking nucleophile is sufficiently strong and the reaction conditions are appropriate.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an organic halide or triflate and an organometallic coupling partner. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govyoutube.com The carbon-bromine bonds in this compound are susceptible to participation in such reactions. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Given the presence of two bromine atoms, selective mono- or di-substitution can be a synthetic challenge, often requiring careful control of reaction conditions. nih.gov The reactivity of the C-Br bonds can be influenced by their electronic and steric environment. For instance, the bromine at the 4-position is para to the electron-withdrawing ester group, which could influence its reactivity compared to the bromine at the 2-position.

Below is a table summarizing research findings on related Suzuki-Miyaura cross-coupling reactions of brominated aromatic compounds.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3Coupled anilinesGood to excellent nih.gov
Brominated 2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPd(OAc)2/SPhosAlkenylated borazaronaphthalenesUp to 90% acs.org
4,8-Dibromobenzo[1,2-d:4,5-d']bis( vanderbilt.edupressbooks.pubwou.eduthiadiazole)Various arylboronic acidsPd(PPh3)4Mono- and diarylated derivativesNot specified nih.gov

While specific data for this compound was not found in the immediate search, the existing literature on similar polyhalogenated and functionalized aromatic substrates suggests that it would be a viable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. nih.govnih.govacs.org

Other Transition Metal-Mediated Carbon-Carbon Bond Formations

Beyond the more common Suzuki and Sonogashira reactions, the reactivity of this compound can be extended to other significant transition metal-catalyzed C-C bond-forming reactions, most notably the Heck reaction. The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of complex organic molecules and natural products. youtube.com

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org For this compound, the differential reactivity of the carbon-halogen bonds is a key consideration. The C-Br bonds are significantly more susceptible to oxidative addition to palladium(0) than the C-F bond. Consequently, selective coupling at the bromine-substituted positions is anticipated.

The regioselectivity between the C2-Br and C4-Br bonds is influenced by both electronic and steric factors. The C2 position is sterically hindered by the adjacent ethyl ester group and the fluorine atom. In contrast, the C4 position is less sterically encumbered. Therefore, the Heck reaction would be expected to occur preferentially at the C4 position.

Illustrative conditions for a selective Heck reaction at the C4 position of a similar polyhalogenated aromatic substrate are presented in the table below.

ParameterCondition
Aryl Halide This compound
Alkene n-Butyl acrylate
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Triethylamine (Et₃N)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Expected Major Product Ethyl 4-(2-(butoxycarbonyl)vinyl)-2-bromo-3-fluorobenzoate

This table represents typical conditions for a Heck reaction and the expected outcome based on established principles of reactivity. Specific yields would require experimental validation.

Further coupling at the C2 position would necessitate more forcing reaction conditions, likely leading to a mixture of products and potential side reactions due to the increased steric hindrance.

Hydrolysis and Transesterification Pathways of the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These transformations are fundamental in organic synthesis, often employed for functional group manipulation or to alter the physical properties of the molecule.

Hydrolysis: The hydrolysis of the ethyl ester to 2,4-dibromo-3-fluorobenzoic acid can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that requires an excess of water to drive the equilibrium towards the products. The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

The steric hindrance provided by the ortho-bromo substituent can influence the rate of hydrolysis. Generally, ortho-substituted benzoates exhibit slower hydrolysis rates compared to their meta- or para-substituted counterparts due to the steric impediment of the approaching nucleophile. nih.govharvard.edu

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, transesterification with a different alcohol (e.g., methanol, isopropanol) would yield the corresponding methyl or isopropyl ester.

Base-catalyzed transesterification is often performed using the alkoxide of the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). The mechanism is analogous to base-catalyzed hydrolysis. To avoid a competing hydrolysis reaction, anhydrous conditions are essential.

Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent.

The table below outlines representative conditions for these transformations.

TransformationReagents and ConditionsProduct
Base-catalyzed Hydrolysis 1. NaOH (aq), Reflux2. HCl (aq)2,4-Dibromo-3-fluorobenzoic acid
Acid-catalyzed Hydrolysis H₂SO₄ (cat.), H₂O, Reflux2,4-Dibromo-3-fluorobenzoic acid
Base-catalyzed Transesterification NaOMe, MeOH (anhydrous), RefluxMthis compound
Acid-catalyzed Transesterification H₂SO₄ (cat.), Isopropanol, RefluxIsopropyl 2,4-dibromo-3-fluorobenzoate

This table provides illustrative conditions for hydrolysis and transesterification based on standard organic chemistry protocols.

Selective Transformations Involving Aromatic Bromine and Fluorine Atoms (e.g., Reduction, Exchange)

The presence of three halogen atoms on the aromatic ring of this compound opens up possibilities for selective transformations, which are crucial for creating diverse molecular architectures.

Selective Reduction (Debromination): The selective removal of bromine atoms in the presence of a fluorine atom is a feasible transformation. Catalytic hydrogenation is a common method for dehalogenation. Aryl bromides are more readily reduced than aryl fluorides under these conditions. researchgate.net Using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) would likely lead to the stepwise reduction of the C-Br bonds. The C4-Br bond, being less sterically hindered, might be reduced preferentially over the C2-Br bond, although a mixture of mono- and di-debrominated products, as well as the fully dehalogenated product, is possible depending on the reaction conditions.

Halogen Exchange (Halex) Reactions: Halogen exchange reactions, particularly the conversion of aryl chlorides or bromides to fluorides, are industrially important but often require harsh conditions. youtube.comprinceton.edu These reactions are typically performed at high temperatures in polar aprotic solvents like sulfolane (B150427) or dimethylformamide, using a fluoride (B91410) source such as potassium fluoride. youtube.comprinceton.edu The presence of electron-withdrawing groups on the aromatic ring generally facilitates these nucleophilic aromatic substitution reactions. For this compound, converting the bromine atoms to fluorine would be challenging and likely require forcing conditions, potentially leading to side reactions.

Conversely, lithium-halogen exchange offers a pathway to replace a bromine atom with lithium, which can then be quenched with an electrophile. This reaction is typically fast, and the rate of exchange follows the trend I > Br > Cl, while aryl fluorides are generally unreactive. princeton.edu Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures would be expected to result in selective bromine-lithium exchange. The regioselectivity would be influenced by both steric and electronic factors, as well as the potential for directed ortho-metalation due to the fluorine and ester groups.

The following table summarizes potential selective transformations.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Selective Debromination Pd/C, H₂ (1 atm), RT, MeOHEthyl 3-fluoro-2-bromobenzoate and/or Ethyl 3-fluorobenzoate
Lithium-Halogen Exchange n-BuLi, THF, -78 °C; then H₂OEthyl 2-bromo-3-fluorobenzoate or Ethyl 4-bromo-3-fluorobenzoate

This table outlines plausible selective transformations based on established reactivity patterns. The actual product distribution would depend on precise experimental conditions and may require careful optimization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Aromatic Esters

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing granular information about the chemical environment of specific nuclei. For halogenated aromatic esters, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly insightful.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shifts and Coupling Patterns

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of Ethyl 2,4-dibromo-3-fluorobenzoate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. Protons directly attached to an aromatic ring, known as aryl protons, typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.orglibretexts.org The specific chemical shifts of the two aromatic protons in this compound are influenced by the electronic effects of the bromine and fluorine substituents. A comparative analysis of the aromatic region in the ¹H-NMR spectra of a starting ester and its alkyl-substituted derivatives can reveal significant changes in the spectral pattern, with resonance signals of aromatic protons undergoing a paramagnetic shift. researchgate.net The ethyl group protons will appear as a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are expected to appear in the range of 3.7-4.1 ppm, while the methyl protons (-CH3) will be further upfield. orgchemboulder.com

Carbon-¹³ (¹³C NMR) Spectroscopy: In the ¹³C NMR spectrum, carbons within the aromatic ring typically absorb between 120-150 ppm. libretexts.org The exact chemical shifts are sensitive to the attached substituents. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-180 ppm. The number of distinct signals in the decoupled ¹³C NMR spectrum can help confirm the substitution pattern of the benzene (B151609) ring. libretexts.org For instance, in related substituted naphthalene-1,4-diones, the chemical shifts are influenced by the electronegativity of the substituents. nih.gov Detailed analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0 libretexts.orglibretexts.org120 - 150 libretexts.org
Ester -OCH₂CH₃3.7 - 4.1 (quartet) orgchemboulder.com~60-70
Ester -OCH₂CH₃~1.2 - 1.5 (triplet)~14
Ester C=O-160 - 180

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine (¹⁹F NMR) Spectroscopy in Polyfluorinated Aromatics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for the characterization of this compound. ¹⁹F NMR is highly sensitive, as the ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio. nih.gov This technique provides an unambiguous signal for each unique fluorine atom in a molecule, making it invaluable for the analysis of fluorinated compounds. nih.govacs.orgscholaris.ca The chemical shift of the fluorine atom is highly dependent on its electronic environment within the aromatic ring. For polyfluorinated aromatic compounds, interpreting ¹⁹F NMR spectra can be challenging due to multiple fluorine atoms, but it provides crucial information for structural assignment. nih.gov The development of methods to predict ¹⁹F NMR chemical shifts using quantum chemical calculations has greatly aided in the interpretation of these spectra. nih.gov

Infrared (IR) and Raman Spectroscopy of Halogenated Benzoates for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.gov These complementary methods are excellent for identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1715-1750 cm⁻¹. orgchemboulder.com The presence of conjugation with the aromatic ring can shift this frequency slightly. orgchemboulder.com Other characteristic absorptions include the C-O stretching vibrations of the ester group between 1000 and 1300 cm⁻¹. orgchemboulder.com The C-Br and C-F stretching vibrations will appear at lower wavenumbers, with C-X stretching peak ranges decreasing as the halogen's mass increases. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is also effective for identifying the functional groups in halogenated benzoates. nih.govresearchgate.net It is particularly useful for observing the symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. The aromatic ring vibrations and the C-X (halogen) stretches will also be observable in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
C=O Stretch (Ester)1715 - 1750 orgchemboulder.comSimilar to IR
Aromatic C=C Stretch~1450 - 1600Stronger than in IR
C-O Stretch (Ester)1000 - 1300 orgchemboulder.comObservable
C-F Stretch~1000 - 1400Observable
C-Br Stretch~500 - 600Observable

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be a key feature in the mass spectrum, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In aromatic esters, the molecular ion is typically prominent. whitman.edu Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OR) to form a stable acylium ion. whitman.edumiamioh.edu For this compound, this would result in a significant peak corresponding to the [C₇H₂Br₂FO]⁺ ion. Further fragmentation of the aromatic ring can also occur.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and for providing unambiguous identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass and fragmentation data for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. nih.govnih.gov It allows for the separation of compounds in the liquid phase before they are introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures or for purity assessment. nih.gov

Both GC-MS and LC-MS provide a powerful combination of separation and detection, enabling the confident identification and quantification of this compound in various matrices.

Theoretical and Computational Chemistry of Ethyl 2,4 Dibromo 3 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electron distribution and its influence on molecular stability and reactivity. For Ethyl 2,4-dibromo-3-fluorobenzoate, these calculations can predict its behavior in chemical reactions and provide a basis for understanding its physical properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The choice of a functional and basis set is crucial for obtaining reliable results. For a molecule containing heavy atoms like bromine, a functional such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, is often employed. A Pople-style basis set like 6-311+G(d,p) would likely be used, which includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

From a DFT calculation, several key ground state properties can be determined. The optimized geometry provides bond lengths, bond angles, and dihedral angles. The electronic energy of the molecule is also obtained, which is a measure of its stability. Furthermore, the distribution of electron density can be visualized, and atomic charges can be calculated using various schemes such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These charges indicate the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation

PropertyPredicted Value
MethodB3LYP/6-311+G(d,p)
Electronic Energy[Illustrative Value] a.u.
Dipole Moment[Illustrative Value] Debye
C=O Bond Length~1.21 Å
C-F Bond Length~1.35 Å
C-Br Bond Lengths~1.90 Å

Note: The values in this table are illustrative and represent typical outcomes of such a calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with some contribution from the bromine atoms due to their lone pairs of electrons. The LUMO is likely to be centered on the electron-withdrawing ethyl benzoate (B1203000) group, particularly the carbonyl carbon. The fluorine and bromine substituents, being electronegative, will lower the energy of the molecular orbitals.

The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
HOMO Energy[Illustrative Value]
LUMO Energy[Illustrative Value]
HOMO-LUMO Gap[Illustrative Value]
Electronegativity (χ)[Illustrative Value]
Chemical Hardness (η)[Illustrative Value]
Global Electrophilicity Index (ω)[Illustrative Value]

Note: The values in this table are illustrative and represent typical outcomes of an FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation.

These simulations are particularly useful for studying the conformational flexibility of the ethyl ester group. The rotation around the C-O single bond of the ester can be investigated to determine the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

MD simulations can also be used to study the intermolecular interactions of this compound with solvent molecules or other solutes. By simulating the molecule in a box of water or an organic solvent, one can observe how it interacts with its environment through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This can provide insights into its solubility and other physical properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, several spectroscopic techniques can be simulated.

The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. By comparing the computed spectrum with an experimental one, the structure of the molecule can be confirmed.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods. The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound can be calculated and compared to experimental data to aid in the assignment of the NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumPredicted Key Features
IRC=O stretch (~1720 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Br stretches (~600-700 cm⁻¹)
¹H NMRSignals for the ethyl group (triplet and quartet), aromatic protons
¹³C NMRSignals for the carbonyl carbon, aromatic carbons, and ethyl carbons
¹⁹F NMRA single signal for the fluorine atom

Note: The values in this table are illustrative and represent typical outcomes of spectroscopic predictions.

Computational Design and Virtual Screening of Analogues for Synthetic Feasibility

Computational methods can be used not only to study existing molecules but also to design new ones with desired properties. For this compound, computational tools could be used to design analogues with improved properties, such as enhanced biological activity or modified physical characteristics.

This process often involves virtual screening, where a large library of virtual compounds is computationally evaluated for a specific property. For example, if this compound were a lead compound in a drug discovery project, analogues could be designed by modifying the substitution pattern on the benzene ring or by changing the ester group. These analogues would then be computationally screened for their predicted binding affinity to a target protein.

Computational methods can also be used to assess the synthetic feasibility of designed analogues. By analyzing the bond dissociation energies and reaction pathways for the synthesis of a proposed molecule, chemists can identify potential synthetic challenges and design more efficient synthetic routes.

Strategic Applications of Ethyl 2,4 Dibromo 3 Fluorobenzoate in Complex Organic Synthesis

Building Block in the Construction of Polyfunctionalized Aromatic Systems

The structure of ethyl 2,4-dibromo-3-fluorobenzoate makes it an excellent starting material for the synthesis of polyfunctionalized aromatic systems. The differential reactivity of the bromine and fluorine atoms allows for selective transformations, a key strategy in multi-step organic synthesis.

The two bromine atoms can be selectively addressed through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at specific positions on the aromatic ring. The presence of the fluorine atom and the ethyl ester group provides additional points for modification or can be retained to influence the electronic properties of the final molecule.

For instance, the bromine atom at the 4-position is generally more susceptible to nucleophilic substitution or metal-catalyzed coupling reactions compared to the bromine atom at the 2-position, which is sterically hindered by the adjacent ester group. This difference in reactivity can be exploited to introduce different functional groups in a stepwise manner, leading to the creation of highly complex and precisely substituted aromatic compounds. These polyfunctionalized aromatics are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic arrangement of its functional groups allows for the construction of fused ring systems and substituted heterocycles that are prevalent in medicinal chemistry and materials science.

The bromine atoms on the aromatic ring can participate in cyclization reactions to form new heterocyclic rings. For example, through sequential cross-coupling and intramolecular cyclization reactions, it is possible to construct fused systems such as benzofurans, benzothiophenes, or indoles. The fluorine atom can also play a role in directing these cyclization reactions or can be incorporated into the final heterocyclic structure, where it can impart unique biological or material properties.

Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further transformations, including the formation of amide bonds or participation in cyclization reactions to form lactams or other heterocyclic structures. The versatility of this starting material allows for the generation of a diverse library of heterocyclic compounds from a single, readily accessible precursor.

Precursor for Advanced Organic Materials (e.g., monomers for specialized polymers or functional materials)

The unique combination of functional groups in this compound makes it a promising candidate as a precursor for advanced organic materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures and the synthesis of functional materials with specific electronic or optical properties.

The dibromo functionality enables this compound to act as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers would feature a fluorinated aromatic backbone, which can enhance thermal stability, chemical resistance, and solubility in organic solvents. The fluorine atom can also influence the electronic properties of the polymer, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Moreover, the ester group can be modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the material's properties. The ability to create well-defined, functionalized polymers from this building block opens up possibilities for the development of new materials with tailored performance for a wide range of applications, from specialty plastics to advanced electronic devices.

Utility in Multistep Organic Syntheses

This compound is a highly useful intermediate in multistep organic syntheses due to the orthogonal reactivity of its functional groups. The ability to selectively transform one functional group while leaving others intact is a cornerstone of modern synthetic strategy, and this compound is well-suited for such approaches.

In a typical multistep synthesis, the bromine atoms can be sequentially replaced using different coupling partners, allowing for the controlled assembly of complex molecular architectures. The fluorine atom, being relatively inert under many reaction conditions used to modify the bromine atoms, can be carried through several synthetic steps and then be functionalized at a later stage if desired. This selective reactivity minimizes the need for protecting groups, leading to more efficient and atom-economical synthetic routes.

The ethyl ester provides another point of diversification. It can be reduced to an alcohol, converted to an amide, or used to introduce other functional groups. This multi-handle nature of this compound makes it a powerful tool for synthetic chemists, enabling the construction of intricate target molecules with a high degree of control over their final structure and functionality.

Future Directions and Emerging Research Avenues

Novel Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic methodologies. robomag.net For compounds like Ethyl 2,4-dibromo-3-fluorobenzoate, this translates to developing routes that are more environmentally benign and efficient.

Current research in green chemistry focuses on several key areas applicable to the synthesis of halogenated aromatics. taylorfrancis.com One promising approach is the use of less toxic and more sustainable reagents and solvents. robomag.net For instance, developing catalytic systems that can utilize safer halogenating agents in place of traditional, more hazardous ones is a significant area of interest. cdnsciencepub.comresearchgate.net The principles of green chemistry also emphasize atom economy, aiming to maximize the incorporation of starting materials into the final product. cdnsciencepub.com

The exploration of biocatalysis, using enzymes or whole microorganisms to perform specific chemical transformations, represents another frontier. zhaw.ch While still a developing field for complex halogenations, the potential for high selectivity and mild reaction conditions makes it an attractive long-term goal. zhaw.ch Additionally, the use of renewable feedstocks as starting materials is a key aspect of sustainable chemistry. kit.edu Research into deriving aromatic cores from renewable resources like lignin (B12514952) could eventually provide a more sustainable alternative to petroleum-based starting materials for the synthesis of benzoate (B1203000) derivatives. kit.edu

Future synthetic strategies for this compound will likely focus on a holistic approach, considering the entire lifecycle of the process to minimize environmental impact. mdpi.com

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The unique arrangement of substituents on the aromatic ring of this compound—two bromine atoms, a fluorine atom, and an ethyl ester group—presents a rich playground for exploring novel chemical reactions. The interplay of the electronic and steric effects of these groups can lead to unconventional reactivity.

A key area of future research will be the selective functionalization of the C-Br bonds. The development of new catalytic systems, potentially involving transition metals, could enable selective cross-coupling reactions at either the 2- or 4-position. This would allow for the controlled introduction of a wide range of new functional groups, dramatically expanding the synthetic utility of the parent compound.

Furthermore, the investigation of catalytic transformations that proceed via enantioselective pathways is a burgeoning field. nih.govharvard.edu For derivatives of this compound, this could lead to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. Research into catalysts that can differentiate between the two bromine atoms based on the chiral environment they create would be particularly groundbreaking.

The development of novel reaction pathways that proceed under milder conditions and with higher efficiency will continue to be a major focus. sciencedaily.com This includes the exploration of photocatalysis and electrocatalysis as means to activate the molecule and drive new transformations.

Advanced Characterization Techniques and In-Situ Monitoring for Reaction Optimization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. Advanced analytical techniques are indispensable in this pursuit.

In-situ monitoring technologies, such as Raman and infrared spectroscopy, allow chemists to observe reactions as they happen in real-time. acs.orgacs.org This provides invaluable data on the formation of intermediates, the consumption of reactants, and the appearance of products. acs.orgmt.com For complex reactions involving multiple steps or sensitive reagents, like Grignard reactions, this real-time information is critical for ensuring safety and maximizing yield. acs.orgmt.comvapourtec.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of halogenated organic compounds. spectroscopyonline.com In particular, ¹⁹F NMR is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom, offering insights into reaction progress and product structure. nih.govspectralservice.descispace.com Combining experimental NMR data with computational predictions can further enhance the accuracy of structural assignments. nih.gov

Mass spectrometry techniques, especially when coupled with gas or liquid chromatography, are essential for identifying and quantifying the components of complex reaction mixtures. chromatographyonline.com These methods are vital for detecting and characterizing byproducts, which is crucial for understanding reaction pathways and improving selectivity.

The following table provides an overview of advanced characterization techniques and their potential applications in the study of this compound synthesis.

Technique Application in Synthesis Optimization Key Insights
In-situ Raman SpectroscopyReal-time monitoring of reaction progress, particularly for Grignard reactions. acs.orgacs.orgIdentification of intermediates, determination of reaction endpoints, and optimization of reaction conditions. acs.org
In-situ FTIR SpectroscopyMonitoring the concentration of reactants and products during the reaction. mt.comUnderstanding reaction kinetics and detecting the onset of exothermic events. mt.com
¹⁹F NMR SpectroscopyCharacterizing fluorinated products and intermediates. nih.govspectralservice.deProviding detailed structural information and quantifying fluorinated species. nih.govscispace.com
Mass Spectrometry (GC-MS, LC-MS)Identifying and quantifying products and byproducts in reaction mixtures. chromatographyonline.comElucidating reaction pathways and improving reaction selectivity.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.gov These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. princeton.eduyoutube.com

Furthermore, machine learning algorithms can be used to optimize reaction conditions. researchgate.net By systematically varying parameters such as temperature, solvent, and catalyst in a virtual environment, an ML model can identify the set of conditions that will maximize the yield and purity of the desired product. schrodinger.com This can significantly accelerate the process of reaction development. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dibromo-3-fluorobenzoate, and how can intermediates be validated?

  • Methodology: Use regioselective bromination of 3-fluorobenzoic acid derivatives followed by esterification. Validate intermediates via 1H^1 \text{H}/19F^{19} \text{F}-NMR to confirm substitution patterns (e.g., absence of para-bromination artifacts). Compare melting points and HPLC retention times with literature data for structurally similar esters (e.g., Ethyl 2,4-difluorobenzoate) . For crystallographic confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in heavy-atom positioning .

Q. How can spectroscopic data inconsistencies (e.g., 13C^{13} \text{C}-NMR shifts) be resolved for halogenated benzoates?

  • Methodology: Cross-reference experimental 13C^{13} \text{C}-NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). For example, discrepancies in aromatic carbon shifts due to bromine’s electron-withdrawing effects can be modeled using Gaussian or ORCA software. Validate with X-ray crystallography to confirm substituent geometry .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodology: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. Protect from light due to potential C-Br bond photolysis. Store in amber vials under inert gas (argon) to minimize hydrolysis of the ester group .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology: Compare Suzuki-Miyaura coupling yields using Pd(PPh3_3)4_4 vs. XPhos Pd G3. Steric hindrance from the 2,4-dibromo groups may slow transmetallation; track reaction progress via in situ 19F^{19} \text{F}-NMR. Use Hammett constants (σmeta\sigma_{meta} for Br: +0.39; σpara\sigma_{para} for F: +0.06) to predict electronic effects on aryl boronic acid coupling partners .

Q. What computational strategies can predict the solid-state packing and polymorphism of this compound?

  • Methodology: Perform lattice energy minimization using force fields (e.g., COMPASS III) in Materials Studio. Compare predicted crystal packing with experimental PXRD patterns. For polymorph screening, use solvent-drop grinding with dichloromethane/hexane mixtures and analyze via DSC to identify enantiotropic transitions .

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}-fluorine) aid in mechanistic studies of its metabolic pathways?

  • Methodology: Synthesize 13C^{13} \text{C}-labeled analogs via nucleophilic aromatic substitution with K13CN^{13} \text{CN}. Use LC-MS/MS to track metabolic intermediates in hepatocyte assays. Compare isotopic enrichment ratios to differentiate Phase I (hydrolysis) vs. Phase II (glucuronidation) metabolism .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolysis rate of this compound in aqueous buffers?

  • Methodology: Replicate hydrolysis under controlled pH (2.0–7.4) and ionic strength (0.1–1.0 M KCl). Use 19F^{19} \text{F}-NMR to quantify free 2,4-dibromo-3-fluorobenzoic acid. Discrepancies may arise from trace nucleophiles (e.g., OH^- in unbuffered systems) or temperature fluctuations; report kinetic data with Arrhenius parameters (EaE_a, lnA) .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 62–68% (via H2_2SO4_4-catalyzed esterification)
Melting Point 89–91°C (lit. for Ethyl 2,4-difluorobenzoate: 72–74°C)
X-ray Crystallography Space group P21/cP2_1/c, Z = 4
Hydrolysis Half-life (pH 7) 48 hrs (25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.